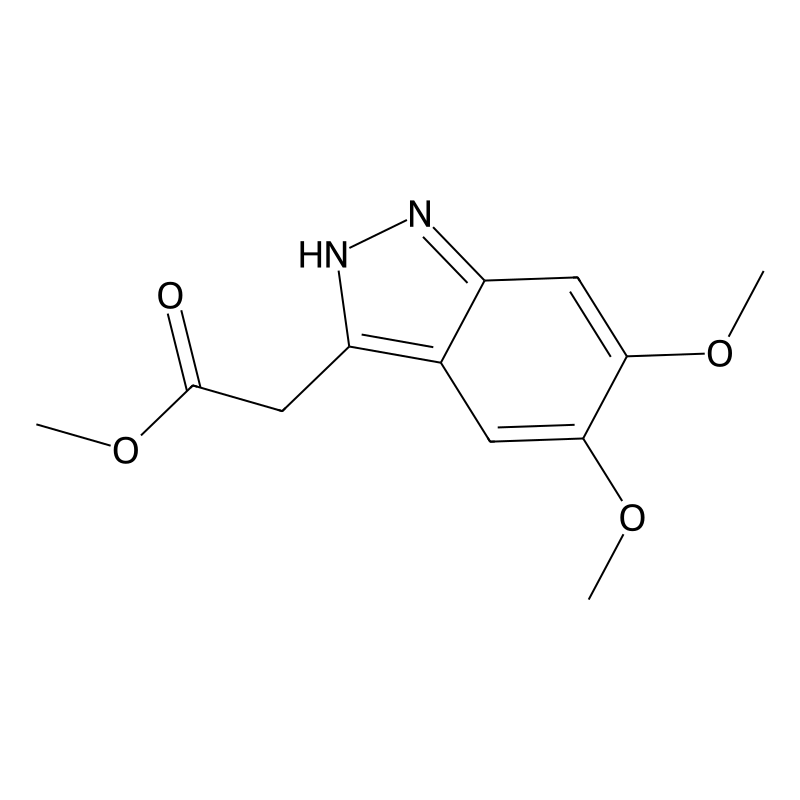

methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate is a synthetic compound belonging to the indazole class of heterocycles. It features a methyl ester functional group attached to an indazole moiety, specifically at the 2-position. The compound's structure includes two methoxy groups at the 5 and 6 positions of the indazole ring, contributing to its unique properties and potential biological activities. The molecular formula is C12H14N2O4, and its molecular weight is approximately 250.25 g/mol.

The synthesis of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate typically involves several key reactions:

- Formation of Indazole Ring: The indazole structure can be synthesized through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

- Methylation: The introduction of methoxy groups can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

- Esterification: The final esterification step involves reacting the carboxylic acid derivative of the indazole with methanol or an alcohol in the presence of an acid catalyst to form the methyl ester.

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate exhibits promising biological activities, particularly in medicinal chemistry. Research indicates that compounds with similar structures may exhibit anti-inflammatory, analgesic, and anticancer properties. The presence of methoxy groups is often associated with enhanced bioactivity due to increased lipophilicity and ability to interact with biological targets.

The synthesis of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate can be accomplished through various methods:

- One-Pot Synthesis: A method involving the reaction of a substituted phenyl hydrazine with an appropriate carbonyl compound under acidic conditions can yield the desired indazole derivative followed by esterification.

- Multi-Step Synthesis: This approach includes separate steps for forming the indazole ring, introducing methoxy substituents, and finally esterifying to obtain the methyl ester.

For example, one synthetic route involves using bromoacetonitrile as a reagent in a reaction catalyzed by iridium complexes under light irradiation, yielding high purity and yield of the target compound .

Methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.

- Chemical Research: Used in studies focused on indazole derivatives and their modifications for enhanced biological activity.

- Material Science: Potential use in creating novel materials with specific electronic or optical properties due to its unique chemical structure.

Studies on the interactions of methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate with biological targets are crucial for understanding its pharmacological profile. Interaction studies typically include:

- Binding Affinity Tests: Evaluating how well the compound binds to specific receptors or enzymes.

- Cellular Assays: Investigating its effects on cell viability, proliferation, or apoptosis in various cancer cell lines.

- In Vivo Studies: Assessing its therapeutic effects and safety profiles in animal models.

Such studies help elucidate the mechanisms behind its biological activity and potential therapeutic uses.

Several compounds share structural similarities with methyl 2-(5,6-dimethoxy-1H-indazol-3-yl)acetate. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Methyl 1H-indazole-3-carboxylate | 0.83 | Basic indazole structure without methoxy substitutions |

| Methyl 6-bromo-1H-indazole-3-carboxylate | 0.76 | Bromine substitution at position 6 enhances reactivity |

| Methyl 2H-indazole-7-carboxylate | 0.76 | Different carboxylic acid position affecting activity |

| Methyl 4-methoxy-1H-indazole-3-carboxylate | 0.76 | Methoxy group at position 4 influences solubility |

| Ethyl 1H-indazole-3-carboxylate | 0.93 | Ethyl group instead of methyl may alter pharmacokinetics |

These compounds illustrate variations in substitution patterns that can significantly influence their biological activities and properties.